Cas no 888963-33-5 (2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine)

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine is a protected glycosyl amine derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. The pivaloyl (trimethylacetyl) groups provide steric protection, enhancing stability against unwanted side reactions during glycosylation processes. This compound serves as a versatile intermediate for the selective modification of the anomeric position, enabling controlled synthesis of complex oligosaccharides and glycoconjugates. Its high purity and well-defined structure make it valuable for stereoselective glycosylation reactions. Additionally, the pivaloyl protection allows for mild deprotection conditions, minimizing degradation of sensitive substrates. This reagent is particularly useful in medicinal chemistry and glycobiology research for constructing glycosidic linkages with precision.
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine structure
888963-33-5 structure
Product name:2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine
CAS No:888963-33-5
MF:C26H45NO9
MW:515.636809110641
CID:2654708

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,6-TETRA-O-PIVALOYL-D-GLUCOPYRANOSYL AMINE
    • KM5411
    • (2-O,3-O,4-O,6-O-Tetrapivaloyl-D-glucopyranosyl)amine
    • 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine
    • Inchi: 1S/C26H45NO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13,27H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1
    • InChI Key: IPRZVEFFDTWBGV-IHAUNJBESA-N
    • SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1COC(C(C)(C)C)=O)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O)OC(C(C)(C)C)=O)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 13
  • Complexity: 824
  • XLogP3: 5.4
  • Topological Polar Surface Area: 140

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T207430-2000mg
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine
888963-33-5
2g
$ 435.00 2022-06-03
TRC
T207430-500mg
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine
888963-33-5
500mg
$ 165.00 2022-06-03
TRC
T207430-1000mg
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine
888963-33-5
1g
$ 275.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1747770-1g
(3r,4s,5r,6r)-2-Amino-6-((pivaloyloxy)methyl)tetrahydro-2h-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
888963-33-5 98%
1g
¥3811.00 2024-04-26

Additional information on 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine

2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine: A Comprehensive Overview

The compound with CAS No. 888963-33-5, known as 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is a derivative of D-glucopyranose, a common sugar found in nature, and its structure is modified by the addition of pivaloyl groups at the 2, 3, 4, and 6 positions. The presence of these groups significantly alters the physical and chemical properties of the molecule, making it a valuable tool in various research and industrial applications.

D-glucopyranosyl amine serves as the core structure of this compound. The pivaloyl groups attached to it are bulky and lipophilic, which imparts unique properties to the molecule. These groups not only stabilize the molecule but also enhance its solubility in organic solvents. This makes 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine an ideal candidate for use in organic synthesis reactions where solubility and stability are critical factors.

Recent studies have highlighted the potential of this compound in the field of drug delivery systems. The bulky pivaloyl groups can act as protecting groups during synthesis, ensuring that the molecule remains intact until it reaches its target site. Once released, the molecule can interact with specific biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications. Researchers have also explored its use in creating bioconjugates for targeted drug delivery.

In terms of synthesis, 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine is typically prepared through a multi-step process involving protection and deprotection strategies. The synthesis begins with D-glucopyranose, which undergoes selective protection at specific hydroxyl positions using pivalic anhydride. This step ensures that only the desired hydroxyl groups are modified while others remain unaltered. Subsequent steps involve deprotection to yield the final product.

The structural features of this compound make it highly versatile. The presence of multiple pivaloyl groups allows for precise control over steric effects during molecular interactions. This property has been exploited in various studies to investigate molecular recognition processes and enzyme kinetics. For instance, researchers have used this compound to study the binding affinity of glycosidases and other carbohydrate-binding proteins.

Another area where 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine has shown promise is in glycomics research. Glycomics focuses on the study of carbohydrate structures and their roles in biological systems. This compound serves as a valuable tool for analyzing glycan interactions and understanding their role in diseases such as cancer and infectious diseases.

Recent advancements in analytical techniques have further enhanced our understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and behavior under different conditions.

In conclusion,2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl amine (CAS No. 888963-33-5) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it an invaluable tool for researchers working in fields such as organic chemistry

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